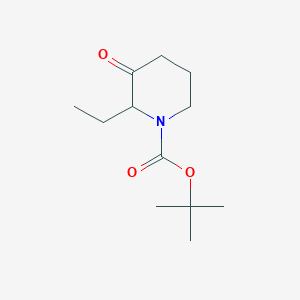

1-Boc-2-ethyl-3-piperidinone

Description

Significance of Piperidinone Scaffolds in Contemporary Chemical Research

The piperidone framework, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov This prevalence has established the piperidone scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Piperidone derivatives exhibit a wide spectrum of pharmacological activities, including use as antitumor, antiviral, and anti-inflammatory agents. chemicalbook.com

The versatility of the piperidone ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.govbeilstein-journals.org The transformation of the ketone group or reactions at the alpha-positions are common strategies for building molecular complexity. nih.gov Consequently, the development of synthetic routes to novel substituted piperidones is an area of intense research, driving the discovery of new therapeutic agents.

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine (B6355638) Chemistry

In the multi-step synthesis of complex molecules containing a piperidine ring, control over the reactivity of the nitrogen atom is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique chemical properties. cymitquimica.com It is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com

The strategic value of the Boc group lies in its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, while being easily removable under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). cymitquimica.com This orthogonality allows chemists to perform various chemical transformations on other parts of the piperidone molecule without affecting the protected nitrogen. Once the desired modifications are complete, the Boc group can be cleanly cleaved to reveal the secondary amine, which can then participate in further reactions or is a key feature of the final target molecule. In the context of piperidine chemistry, the Boc group is crucial for directing certain reactions, such as lithiation at the alpha-position to the nitrogen, and for preventing unwanted side reactions. researchgate.net

Contextualization of 1-Boc-2-ethyl-3-piperidinone within Complex Molecule Synthesis

This compound is a specific derivative of the more common and commercially available building block, 1-Boc-3-piperidone . chemicalbook.comcymitquimica.com The parent compound, 1-Boc-3-piperidone, is a versatile intermediate used in the synthesis of numerous pharmaceutical agents. chemicalbook.comrsc.orgderpharmachemica.com Its ketone functionality allows for a wide range of transformations, including reductive amination and additions, while the positions alpha to the carbonyl (C2 and C4) are potential sites for alkylation.

The title compound, with an ethyl group at the C2 position, represents a more complex and stereochemically defined building block. The introduction of an alkyl group alpha to the carbonyl can be a challenging synthetic step. Direct alkylation of the enolate of 1-Boc-3-piperidone, for instance, can be problematic and may not proceed efficiently. beilstein-journals.org This suggests that the synthesis of this compound likely requires a more sophisticated, multi-step synthetic strategy, potentially making it a valuable, specialized intermediate rather than a bulk commodity.

By incorporating the C2-ethyl substituent, this compound provides a pre-functionalized scaffold for the synthesis of highly substituted piperidine-containing target molecules. The presence of the ethyl group can introduce specific steric constraints and hydrophobic interactions, which may be crucial for the biological activity of a final drug compound. Its structure allows for subsequent modifications at the C3-ketone or deprotection and reaction at the nitrogen, making it a strategic asset for constructing complex heterocyclic architectures.

Chemical Data Tables

Below are tables summarizing the available chemical data for the parent compound, 1-Boc-3-piperidone, and the target compound, this compound.

Table 1: Properties of 1-Boc-3-piperidone This table presents data for the well-characterized parent compound.

| Property | Value |

| CAS Number | 98977-36-7 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Boiling Point | 289.8 ± 33.0 °C at 760 mmHg |

| Melting Point | 35-40 °C |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297) cymitquimica.com |

Table 2: Properties of this compound Data for this compound is limited in publicly accessible literature, indicating its specialized nature. The data below is based on related isomers or predicted values.

| Property | Value |

| CAS Number | Not widely available |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Predicted Boiling Point | ~315 °C at 760 mmHg americanelements.com |

| Predicted Density | ~1.04 g/cm³ americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIALHFQFLJBDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 2 Ethyl 3 Piperidinone

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Boc-2-ethyl-3-piperidinone, this process involves strategically breaking bonds to reveal plausible precursors and synthetic routes.

The core structure of the target molecule is the piperidinone ring, a six-membered nitrogen-containing heterocycle. wikipedia.org Key disconnections for this ring system typically involve breaking one carbon-nitrogen (C-N) bond and one carbon-carbon (C-C) bond. A common strategy is the disconnection of the N1-C6 and C4-C5 bonds, which suggests a conjugate addition-type reaction, such as an aza-Michael addition, as a potential synthetic step. nih.govsemanticscholar.org This approach would involve a δ-amino α,β-unsaturated ketone precursor. Alternatively, a Dieckmann-type condensation approach can be envisioned by disconnecting the C2-C3 bond, leading to a linear amino diester precursor which would cyclize to form a β-keto ester, subsequently requiring decarboxylation.

The presence of an ethyl group at the C2 position, adjacent to the nitrogen atom, is a critical stereochemical feature. Retrosynthetically, this substituent can be addressed in two primary ways:

Pre-incorporation: The ethyl group is part of one of the starting materials. This is often the preferred strategy for controlling stereochemistry. A disconnection of the N1-C2 and C3-C4 bonds points towards a precursor like ethyl 3-aminopentanoate or a derivative. This approach integrates the ethyl group from the beginning of the synthetic sequence.

Post-formation Alkylation: The piperidinone ring is formed first, followed by the introduction of the ethyl group. This would involve the deprotonation of the α-carbon (C2) to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide). This strategy, however, can present challenges in controlling regioselectivity and stereoselectivity, potentially leading to a mixture of products.

The ketone at the C3 position can be retrosynthetically derived from a more synthetically accessible functional group, a process known as functional group interconversion (FGI). A common disconnection is the oxidation of a secondary alcohol. This suggests that 1-Boc-2-ethyl-3-hydroxypiperidine is a direct precursor to the target molecule. This alcohol, in turn, can be derived from the reduction of the corresponding ketone or constructed during the ring-formation step. The synthesis of the related compound 1-Boc-3-piperidone often proceeds through the oxidation of 1-Boc-3-hydroxypiperidine. google.comchemicalbook.com

Direct Synthesis Approaches

Based on the insights from retrosynthetic analysis, several forward synthetic pathways can be proposed. Direct synthesis often relies on ring-closing reactions to form the heterocyclic core.

The formation of the piperidinone ring is the cornerstone of the synthesis. Intramolecular reactions are particularly efficient for forming five- and six-membered rings. organic-chemistry.org

An effective strategy for synthesizing this compound is through an intramolecular cyclization of a carefully designed linear precursor. One plausible pathway involves the cyclization of an N-Boc-protected δ-amino ester. This method, a form of lactamization, builds the piperidinone core efficiently.

The synthesis would begin with a Michael addition of an amine to an α,β-unsaturated ester, followed by protection of the nitrogen and subsequent cyclization. For instance, the reaction of ethyl pent-2-enoate with ammonia (B1221849) would yield ethyl 3-aminopentanoate. The amino group would then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347). The resulting N-Boc-protected amino ester can then be induced to cyclize. While this cyclization can be challenging, it leads directly to the desired ring system. A subsequent oxidation step would be required to introduce the 3-keto functionality if the cyclization leads to a hydroxyl intermediate.

A more direct intramolecular approach is the aza-Michael addition. In this pathway, a linear precursor containing an amine and an α,β-unsaturated ketone is cyclized. The synthesis could start from a precursor like (E)-7-((tert-butoxycarbonyl)amino)non-3-en-5-one. Under basic conditions, the terminal amine would undergo an intramolecular conjugate addition to the enone system, directly forming the this compound ring.

The table below outlines a hypothetical intramolecular cyclization approach.

| Step | Precursor | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | (E)-7-Aminonon-3-en-5-one | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM) | (E)-tert-butyl (5-oxonon-6-en-3-yl)carbamate | 90% |

| 2 | (E)-tert-butyl (5-oxonon-6-en-3-yl)carbamate | Sodium hydride (NaH), Tetrahydrofuran (B95107) (THF), 0 °C to rt | This compound | 75% |

Functional Group Transformations on Precursor Molecules

A common and highly effective approach to synthesizing this compound involves the modification of a pre-formed piperidine (B6355638) ring. This allows for precise control over the introduction of the ethyl and ketone functionalities.

The oxidation of a secondary alcohol precursor, specifically 1-Boc-2-ethyl-3-hydroxypiperidine, is a direct and widely used method to obtain the target ketone. This transformation is a standard procedure in organic synthesis. elte.hu The synthesis of the parent compound, 1-Boc-3-piperidone, frequently employs the oxidation of 1-Boc-3-hydroxypiperidine. google.comchemicalbook.com This established methodology is directly applicable to the 2-ethyl substituted analogue. Various oxidizing agents can be employed, with the choice depending on factors such as scale, cost, and compatibility with other functional groups. An efficient method described in patent literature involves an Oppenauer-type oxidation, where 1-Boc-3-hydroxypiperidine is heated with a ketone (e.g., pivalone) and a catalyst like aluminum isopropoxide to yield 1-Boc-3-piperidone. google.comchemicalbook.com Other common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using hypochlorite-based reagents. chemicalbook.com

| Oxidizing Agent/System | Precursor | Product | Reported Yield (for analogous systems) |

| Aluminum Isopropoxide / Pivalone | 1-Boc-3-hydroxypiperidine | 1-Boc-3-piperidone | 92.9% chemicalbook.com |

| Sodium Hypochlorite / TEMPO | 1-Boc-3-hydroxypiperidine | 1-Boc-3-piperidone | High chemicalbook.com |

| Dess-Martin Periodinane (DMP) | Secondary Alcohol | Ketone | Generally High |

| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | Secondary Alcohol | Ketone | Generally High |

An alternative strategy involves introducing the ethyl group onto a pre-existing piperidinone core. This requires the selective functionalization of the α-carbon (C2) adjacent to the ketone in 1-Boc-3-piperidinone. Direct α-alkylation of ketones can be challenging due to issues with regioselectivity and over-alkylation. However, modern synthetic methods allow for such transformations. Techniques for the α-functionalization of N-Boc piperidines often employ directing groups and strong bases. researchgate.net For instance, lithiation of N-Boc piperidine at the α-position using strong bases like sec-butyllithium (B1581126) in the presence of a ligand such as sparteine, followed by trapping the resulting organolithium species with an electrophile, has been demonstrated. researchgate.net Applying this logic, 1-Boc-3-piperidinone could potentially be converted to its enolate or a derivative (e.g., a silyl (B83357) enol ether), which would then react with an ethylating agent like iodoethane (B44018) to install the C2-ethyl group.

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more starting materials react in a single operation to form a product, offer a highly efficient route to complex molecules. acs.org These reactions are advantageous due to their operational simplicity, atom economy, and ability to rapidly build molecular diversity. scispace.comhse.ru The synthesis of highly substituted piperidines and piperidinones has been successfully achieved using MCRs. scispace.comresearchgate.net

A plausible MCR strategy for assembling the this compound core could involve a tandem sequence such as a Michael-Mannich-cyclization cascade. hse.ru For example, a one-pot reaction between an amine source, an α,β-unsaturated ketone, and an aldehyde could theoretically construct the substituted piperidinone ring. scispace.com While a specific MCR protocol for this compound is not explicitly detailed in the surveyed literature, the general applicability of MCRs to piperidinone synthesis suggests its feasibility. acs.orgnih.gov

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold |

| Iminium-based | Aromatic Aldehyde | Aniline | β-Ketoester | Highly Substituted Piperidine scispace.com |

| Domino Process | Michael Acceptor | Aldehyde | Pyridinium Ylide (+ NH₄OAc) | Substituted Piperidin-2-one hse.ru |

Protecting Group Chemistry Applied to this compound Synthesis

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in modern organic synthesis. chemistrysteps.comjk-sci.com Its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under acidic conditions, makes it ideal for multi-step syntheses. organic-chemistry.orgwikipedia.org

The introduction of the Boc group onto the nitrogen atom of a piperidine precursor is a crucial step in the synthesis of the target molecule. This reaction is typically performed on either 2-ethyl-3-piperidinone or its precursor, 2-ethyl-3-hydroxypiperidine. The most common reagent used for this transformation is di-tert-butyl dicarbonate (Boc₂O). chemistrysteps.comjk-sci.com The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. sigmaaldrich.com

The procedure involves reacting the secondary amine (the piperidine derivative) with Boc₂O in a suitable solvent. sigmaaldrich.com Common bases include triethylamine (Et₃N), 4-dimethylaminopyridine (B28879) (DMAP), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH). wikipedia.orgchemicalbook.com The choice of solvent and base depends on the substrate's solubility and stability. For instance, a two-phase system using an organic solvent like tetrahydrofuran (THF) and an aqueous solution of sodium bicarbonate is often effective. chemicalbook.com Alternatively, anhydrous conditions using a base like triethylamine in a solvent such as dichloromethane (DCM) can be employed. nih.gov

| Reagent | Base | Solvent(s) | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ (aq) | THF | Room Temperature, 48h chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature, 4h nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water | Room Temperature wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) | Acetonitrile | Room Temperature wikipedia.org |

Evaluation of Boc Group Stability and Orthogonality in Synthetic Sequences

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its robustness under many conditions and its susceptibility to cleavage under specific acidic environments. researchgate.net In the synthesis of complex molecules such as this compound, the stability of the Boc group through various reaction steps and its compatibility with other protecting groups (orthogonality) are critical considerations for a successful synthetic strategy. organic-chemistry.orgtotal-synthesis.com

The primary advantage of the Boc group lies in its stability across a broad spectrum of non-acidic reaction conditions. organic-chemistry.org It is generally resistant to basic and nucleophilic reagents, as well as to catalytic hydrogenation, which makes it a valuable tool in multi-step syntheses. researchgate.net The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. total-synthesis.comfishersci.co.uk

The stability of the N-Boc group in piperidine derivatives is crucial when performing chemical transformations on other parts of the molecule, such as modifications at the C-2 ethyl group or the C-3 ketone of the target compound. For instance, reactions involving strong bases, organometallic reagents, or reducing agents like sodium borohydride (B1222165) can be performed without affecting the Boc protecting group. organic-chemistry.org

The following table summarizes the general stability of the Boc group under various conditions, which is applicable to the synthesis of this compound.

| Condition/Reagent Type | Stability of Boc Group | Common Reagents | Citation |

| Strong Acids | Labile | TFA, HCl, H₂SO₄ | fishersci.co.uk |

| Lewis Acids | Labile | ZnBr₂, BF₃·Et₂O | researchgate.net |

| Basic (Hydrolysis) | Stable | NaOH, t-BuOK | organic-chemistry.orgtotal-synthesis.com |

| Nucleophiles | Stable | RLi, RMgX, Amines | organic-chemistry.orgtotal-synthesis.com |

| Catalytic Hydrogenation | Stable | H₂/Pd, H₂/Ni | organic-chemistry.org |

| Oxidizing Agents | Generally Stable | KMnO₄, CrO₃ | organic-chemistry.org |

This table is interactive and can be sorted by column.

The deprotection of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which then typically forms isobutene, and a carbamic acid intermediate that readily decarboxylates to yield the free amine. total-synthesis.com Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297) are frequently employed for efficient Boc removal at room temperature. fishersci.co.uk In some cases, heating may be required, but this can also lead to side reactions if other acid-sensitive functional groups are present. acs.org

A key aspect of modern synthetic chemistry is the concept of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others. The acid-labile nature of the Boc group makes it an excellent orthogonal partner to other common amine protecting groups. organic-chemistry.org For example, the Boc group can be selectively removed while base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group or groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group, remain intact. total-synthesis.com This orthogonality is fundamental in complex syntheses, including peptide synthesis and the elaboration of highly functionalized heterocyclic systems. organic-chemistry.orgtotal-synthesis.com

The table below illustrates the orthogonality of the Boc group with other common protecting groups.

| Protecting Group | Boc Deprotection Conditions (e.g., TFA) | Protecting Group's Deprotection Conditions | Orthogonal? | Citation |

| Fmoc | Stable | Base (e.g., Piperidine) | Yes | organic-chemistry.orgtotal-synthesis.com |

| Cbz (Z) | Stable | Hydrogenolysis (H₂/Pd) | Yes | total-synthesis.com |

| Alloc | Stable | Transition Metal (e.g., Pd(0)) | Yes | total-synthesis.com |

| PMB | Labile | Oxidative (DDQ) or Strong Acid | No (with strong acid) | total-synthesis.com |

This table is interactive and can be sorted by column.

In a hypothetical synthetic sequence for this compound that might involve subsequent modifications, the choice of protecting groups for other functionalities would be governed by these orthogonality principles. For instance, if a carboxylic acid were present elsewhere in the molecule, it could be protected as a benzyl (B1604629) ester, which would be stable to the acidic deprotection of the Boc group and could be removed later by hydrogenolysis, a condition under which the Boc group is stable.

Advanced Synthetic Techniques and Stereo Controlled Approaches

Enantioselective Synthesis of Chiral Derivatives of 1-Boc-2-ethyl-3-piperidinone

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, this involves creating stereocenters at the C2 and C3 positions with a high degree of precision.

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create or modify molecules. This approach is fundamental to modern organic synthesis for producing enantiomerically pure compounds.

In these reactions, a chiral organic molecule, known as a ligand, coordinates to a metal center to form a chiral catalyst. This catalyst then directs the stereochemical outcome of the reaction. While specific examples focusing solely on this compound are not extensively documented, analogous rhodium-catalyzed asymmetric hydrogenations of substituted piperidinones have been shown to be effective. For instance, the hydrogenation of unsaturated piperidinones using a rhodium(I) catalyst complexed with a P-chiral bisphosphorus ligand can lead to cis-configured products, which could be a viable strategy for establishing the stereochemistry at the C2 and C3 positions.

Organocatalysis employs small, chiral organic molecules as catalysts, avoiding the use of metals. This field has provided powerful tools for constructing chiral heterocycles. For the synthesis of chiral piperidinone frameworks, organocatalytic strategies such as aza-Michael additions have been developed. For example, a Cinchona-alkaloid-based catalyst can mediate the conjugate addition of a nucleophile to an unsaturated precursor, followed by cyclization to yield tetrasubstituted piperidines with high enantiomeric excess. A highly enantioselective organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization stepwise reaction has been developed to synthesize optically active spirocyclic piperidones with good yields and high enantioselectivities (up to 97%). acs.org This type of methodology could be adapted to introduce the ethyl group at the C2 position and control the stereochemistry at both C2 and C3 of the 1-Boc-3-piperidinone core.

Table 1: Organocatalytic Synthesis of Chiral Spirocyclic Piperidones

| Catalyst | Substrate 1 (Aldehyde) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| C5 | 3-Phenyl-2-propenal | 76 | 80:20 | 97 |

| C5 | 3-(4-Chlorophenyl)-2-propenal | 72 | 75:25 | 95 |

| C5 | 3-(2-Naphthyl)-2-propenal | 68 | 78:22 | 96 |

Data derived from a study on the synthesis of spirocyclic piperidones, demonstrating the effectiveness of organocatalyst C5 in achieving high stereoselectivity. acs.org

Transition metals like palladium, rhodium, nickel, and copper are widely used in asymmetric catalysis due to their versatile reactivity. Palladium-catalyzed asymmetric allylic alkylation is a powerful method for forming stereocenters and has been applied to the enantioselective synthesis of N-Boc protected piperazin-2-ones. This strategy involves the decarboxylative allylic alkylation using a chiral palladium catalyst derived from a PHOX ligand, achieving high yields and enantioselectivity. Such a method could potentially be adapted for the α-alkylation of a 1-Boc-3-piperidinone precursor to install the C2-ethyl group stereoselectively.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high stereoselectivity, mild reaction conditions, and environmental sustainability. researchgate.net

The asymmetric reduction of the C3-keto group in this compound to a hydroxyl group is a key transformation for producing chiral building blocks. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective enzymes for this purpose. researchgate.net These enzymes stereoselectively deliver a hydride to the ketone, producing one enantiomer of the corresponding alcohol with high purity.

Studies have extensively focused on the biocatalytic reduction of the parent compound, N-Boc-3-piperidone (NBPO), to (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP), a valuable pharmaceutical intermediate. researchgate.netmdpi.com Recombinant E. coli cells co-expressing a ketoreductase and a glucose dehydrogenase (for cofactor regeneration) have been engineered for this transformation. mdpi.com This system allows for high substrate loading and achieves excellent conversion rates and enantiomeric excess (>99% ee). mdpi.com For instance, one optimized process demonstrated the potential for commercial scale-up with a substrate concentration of 100 g/L. acs.orgresearchgate.net Similarly, alcohol dehydrogenases from various sources, such as Thermoanaerobacter brockii, have been used in recombinant E. coli to achieve high space-time yields for the synthesis of (S)-NBHP. researchgate.net

While these examples focus on the reduction of NBPO without the C2-ethyl substituent, the broad substrate tolerance of many KREDs and ADHs suggests that this compound would likely be a suitable substrate for a similar enantioselective reduction to yield the corresponding chiral (2S,3S)- or (2R,3S)-1-Boc-2-ethyl-3-hydroxypiperidine.

Table 2: Biocatalytic Reduction of N-Boc-3-piperidone (NBPO)

| Biocatalyst System | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) | Product |

|---|---|---|---|---|

| Recombinant KRED | 100 g/L | >99 | >99 | (S)-N-Boc-3-hydroxypiperidine |

| Pichia pastoris SIT2014 | Not specified | 85.4 | >99 | (S)-N-Boc-3-hydroxypiperidine |

| Recombinant E. coli (co-expressing TbADH and BsGDH) | 500 mM | 96.2 | >99 | (S)-N-Boc-3-hydroxypiperidine |

Data from various studies showcasing the high efficiency and stereoselectivity of enzymatic reductions to produce chiral hydroxypiperidines. acs.orgresearchgate.netresearchgate.net

Biocatalytic Approaches and Biotransformations

Stereoselective Amination via Transaminases

The introduction of a chiral amine center is a critical step in the synthesis of many bioactive molecules. Omega-transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity under mild reaction conditions. diva-portal.org This methodology is highly applicable to the synthesis of precursors for 2-substituted piperidines.

The general mechanism involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone substrate, facilitated by the pyridoxal-5'-phosphate (PLP) cofactor. The equilibrium of this reaction can be unfavorable, but strategies such as using a high concentration of the amine donor or removing the ketone byproduct (e.g., acetone) can drive the reaction toward product formation. diva-portal.org

A pertinent strategy for synthesizing a chiral precursor to this compound involves a transaminase-triggered cyclization. nih.govresearchgate.net In this approach, a linear substrate, an ω-halo-ketone, is asymmetrically aminated by a transaminase. The resulting chiral amino-halide intermediate then undergoes spontaneous intramolecular cyclization to yield the desired chiral 2-substituted N-heterocycle. Researchers have successfully applied this method to synthesize various 2-substituted pyrrolidines and piperidines with high enantiomeric excess (ee). nih.govresearchgate.net For instance, the amination of 7-chloro-3-heptanone using different transaminases can yield either the (R)- or (S)-enantiomer of 2-ethylpiperidine (B74283), which could then be further elaborated to the target compound.

| Transaminase | Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-256 | R | 81 | >99.5 |

| ATA-260 | R | 72 | >99.5 |

| ATA-025 | S | 72 | 99.0 |

| ATA-032 | S | 68 | 99.2 |

Data adapted from Heckmann and Paul, 2023, illustrating the potential for high stereocontrol in forming 2-substituted piperidines. researchgate.net

Whole-Cell Biocatalysis for Asymmetric Transformations

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including enhanced enzyme stability and the inherent presence of cofactors and their regeneration systems, which simplifies the process and reduces costs. This approach is particularly valuable for complex, multi-step transformations. researchgate.net

The synthesis of chiral piperidinol alkaloids has been achieved using whole-cell biocatalysts. For example, baker's yeast has been employed for the enantioselective reduction of a β-keto ester to furnish a chiral 2-piperidone (B129406) building block. nih.gov This highlights the potential of whole-cell systems to create key chiral centers within the piperidine (B6355638) ring. More advanced strategies combine biocatalysis with other catalytic methods. Recent innovations include attaching photocatalysts to bacterial cells to facilitate recyclable photobiocatalysis, protecting the cells from harsh conditions while enabling sustainable chemoenzymatic cascades. researchgate.net

For a molecule like this compound, a whole-cell system could be engineered to perform an asymmetric reduction of the ketone at the C3 position after the stereoselective introduction of the ethyl group at C2. A study on the biocatalytic asymmetric synthesis of a related compound, (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, utilized a newly isolated Sphingomonas aquatilis strain as a whole-cell biocatalyst for the stereoselective hydrolysis, achieving high enantioselectivity. This demonstrates the power of screening and utilizing novel microorganisms for specific asymmetric transformations.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This is a classic and robust strategy for asymmetric synthesis.

In the context of 2,3-disubstituted piperidines, a chiral auxiliary can be attached to the nitrogen atom or a precursor molecule to direct the diastereoselective introduction of substituents. For instance, the synthesis of chiral 2-substituted 4-piperidones has been accomplished via a double aza-Michael reaction using a chiral amine, such as (S)-α-phenylethylamine, as the auxiliary. acs.org The chiral amine reacts with a divinyl ketone to form the piperidone ring with high diastereoselectivity. The auxiliary then can be removed in subsequent steps.

Applying this logic to this compound, one could envision a strategy where a chiral auxiliary attached to the nitrogen directs the conjugate addition of an ethyl group to an appropriate α,β-unsaturated precursor, establishing the stereocenter at C2. Subsequent manipulation and removal of the auxiliary would provide the desired enantiomerically enriched 2-ethyl-3-piperidinone. A variety of auxiliaries, such as Evans' oxazolidinones or camphor-derived structures, have been successfully used in asymmetric alkylations and could be adapted for this purpose. researchgate.net

Diastereoselective Synthesis through Substrate Control

Substrate control is a powerful strategy where the existing stereochemistry within a molecule dictates the stereochemical outcome of subsequent reactions. For the synthesis of this compound, which contains two adjacent stereocenters (at C2 and C3), controlling the relative stereochemistry is crucial.

Numerous methods have been developed for the diastereoselective synthesis of highly substituted piperidines. ajchem-a.com One approach involves the diastereoselective epoxidation of a tetrahydropyridine (B1245486) precursor. The directing effect of existing substituents on the ring can control the face of the double bond that is oxidized. Subsequent regioselective ring-opening of the epoxide introduces a new functional group, establishing a second stereocenter with a defined relationship to the first. acs.org

Another powerful technique involves the stereocontrolled reduction of an imine or acyliminium ion intermediate. nih.gov For example, in the synthesis of 2,3,6-trisubstituted piperidines, the relative stereochemistry between the C2 and C6 positions was established through different imine reduction methods. A triacetoxyborohydride (B8407120) reduction led to a cis relationship, while a triethylsilane/TFA reduction yielded the trans product. nih.gov This level of control could be applied to a precursor of this compound to selectively generate either the cis- or trans-2,3-disubstituted diastereomer by carefully choosing the reduction conditions for an enamine or iminium ion intermediate.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. These benefits are particularly relevant for the large-scale production of pharmaceutical intermediates.

The synthesis of piperidine derivatives has been successfully translated to continuous flow systems. A notable example is the development of a practical continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines. acs.org This process utilizes an N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields (>80%) and excellent diastereomeric ratios (>90:10) with residence times of only a few minutes. Such a system could be adapted for the rapid and scalable synthesis of a 2-ethylpiperidine precursor.

Furthermore, catalytic hydrogenation of pyridines to piperidines has been achieved in a microreactor under continuous liquid-phase conditions. patsnap.com This method allows for milder reaction conditions (e.g., 60°C and 2.0 MPa) and short residence times (100s), leading to near-quantitative conversion and selectivity, while improving safety by minimizing the volume of hydrogen used at any given time. These examples demonstrate the immense potential of flow chemistry to make the synthesis of this compound and related structures more efficient, safer, and scalable.

| Parameter | Batch Protocol | Flow Protocol |

|---|---|---|

| Reaction Time | 1-2 hours | < 5 minutes |

| Typical Yield | ~75-85% | >80% |

| Diastereomeric Ratio (dr) | ~85:15 - 90:10 | >90:10 |

| Scalability | Limited by reactor size/heat transfer | Easily scalable by extending run time |

Data conceptualized from findings reported by Li et al., 2022. acs.org

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is a critical consideration in modern pharmaceutical manufacturing. An efficient green chemistry approach for N-substituted piperidones has been developed, presenting significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net

One key strategy is atom economy, which involves maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, are excellent examples of atom-economical processes that construct complex molecules in a single step from simple starting materials. wikipedia.org Another approach involves utilizing renewable feedstocks. For example, a novel catalytic system has been developed to synthesize piperidine from furfural, a platform chemical derived from biomass. nih.gov

Solvent Minimization and Replacement Strategies

Solvents account for a large portion of the waste generated in chemical synthesis. Therefore, minimizing their use or replacing hazardous solvents with more environmentally benign alternatives is a core principle of green chemistry. Strategies include running reactions under neat (solvent-free) conditions or using water or other green solvents like ionic liquids or supercritical fluids.

In the context of piperidone synthesis, process optimization often focuses on reducing the volume of extraction and chromatography solvents. For solid-phase synthesis, which can be used for creating libraries of substituted piperidines, research has focused on finding viable alternatives to hazardous solvents and reagents. For example, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a more sustainable alternative to piperidine for Fmoc deprotection in peptide synthesis, a principle that can inspire reagent replacement in other areas. rsc.org The selection of solvents for extraction and purification steps is also critical. Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) can significantly reduce the environmental impact of a synthetic route for this compound.

Atom Economy and Waste Reduction in the Synthesis of this compound

The principles of atom economy and waste reduction are central to the development of sustainable and environmentally responsible synthetic methodologies in modern organic chemistry. In the context of the synthesis of complex molecules such as this compound, these principles guide the selection of reaction pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts and waste.

Advanced synthetic strategies for constructing the 2-substituted-3-piperidinone core often focus on convergent and catalytic methods that offer high efficiency and stereocontrol. While specific research detailing the atom economy for the synthesis of this compound is not extensively documented, an analysis can be conducted based on established synthetic routes for analogous structures, such as the Dieckmann condensation.

A plausible and efficient approach to the synthesis of the this compound backbone involves an intramolecular Dieckmann condensation of a suitably substituted amino diester. This method is a powerful tool for the formation of cyclic β-keto esters. The precursor for such a cyclization can be assembled through methods like the aza-Michael addition, which itself can be an atom-economical reaction.

The key Dieckmann condensation step, which forms the piperidinone ring, proceeds by an intramolecular reaction of a diester with a base to yield a β-keto ester. While this reaction is a classic and effective method for ring formation, its atom economy is inherently limited by the loss of a molecule of alcohol for each molecule of product formed.

To illustrate the concept of atom economy in this context, a theoretical analysis of the Dieckmann condensation step is presented below. The calculation is based on a hypothetical precursor, N-Boc-N-(2-ethoxycarbonylethyl)ethyl-3-aminopropanoate, cyclizing to form the β-keto ester precursor of this compound, with the subsequent loss of ethanol (B145695).

Table 1: Theoretical Atom Economy of the Dieckmann Condensation Step

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Boc-N-(2-ethoxycarbonylethyl)ethyl-3-aminopropanoate | C₁₅H₂₇NO₆ | 317.38 | 1-Boc-2-ethyl-3-oxopiperidine-4-carboxylate | C₁₃H₂₁NO₅ | 271.31 | Ethanol | C₂H₅OH | 46.07 |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this idealized Dieckmann condensation, the atom economy would be:

% Atom Economy = (271.31 / 317.38) x 100 ≈ 85.5%

This calculation demonstrates that even in a highly efficient cyclization reaction, a significant portion of the reactant mass is not incorporated into the desired product, instead forming a byproduct (in this case, ethanol).

Strategies for Waste Reduction:

To further enhance the green credentials of the synthesis of this compound, several waste reduction strategies can be considered:

Catalytic Approaches: The use of catalytic amounts of a base in the Dieckmann condensation, rather than stoichiometric amounts, can reduce waste. Furthermore, the development of novel catalytic cyclization methods that avoid the formation of byproducts would significantly improve atom economy.

Solvent Selection: The choice of solvent plays a crucial role in waste reduction. Utilizing greener solvents that are recyclable, biodegradable, or derived from renewable resources can minimize the environmental impact of the synthesis.

Tandem Reactions: Designing a synthetic sequence where multiple transformations occur in a single pot without the isolation of intermediates can reduce solvent usage and waste generated from purification steps. An example would be a tandem aza-Michael addition followed by an in-situ cyclization.

By focusing on reaction design that prioritizes atom economy and incorporates strategies for waste minimization, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally friendly manufacturing processes.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Intermediates

The synthesis of 2,3-disubstituted piperidones like 1-Boc-2-ethyl-3-piperidinone likely proceeds through established synthetic routes for piperidine (B6355638) ring formation. One common method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. dtic.milmasterorganicchemistry.comlibretexts.org For a 2,3-disubstituted piperidinone, this would involve a suitably substituted amino diester. The reaction proceeds via the formation of an enolate intermediate which then attacks the second ester group intramolecularly, leading to a cyclic β-keto ester after the elimination of an alkoxide.

Another potential pathway is the modification of a pre-formed piperidinone ring. For instance, the synthesis could start from 1-Boc-3-piperidone, which can be synthesized from 3-hydroxypyridine (B118123) through reduction, Boc protection, and oxidation. google.comgoogle.com The ethyl group at the C-2 position could then be introduced via an alkylation reaction of the corresponding enolate or enamine.

Multi-component reactions, such as a Michael-Mannich-cyclization cascade, have also been employed to create highly substituted piperidinones. hse.ru These reactions involve the sequential formation of multiple bonds in a single pot, often proceeding through ylide and enolate intermediates to build the piperidine ring with its substituents. hse.ru However, specific intermediates for the synthesis of this compound have not been isolated or characterized in published studies.

Computational Analysis of Transition States and Energy Profiles

Computational studies provide deep insights into reaction mechanisms by mapping the energy landscape of a chemical transformation. Density Functional Theory (DFT) calculations are often used to determine the geometries of transition states and the activation energies for various steps in a reaction pathway.

While computational studies have been conducted on related piperidine systems, such as the enantioselective deprotonation of N-Boc-piperidine researchgate.net, the rotation of the N-Boc group in 2-aryl-4-methylenepiperidines acs.org, and the regioselectivity of 3,4-piperidyne intermediates nih.gov, no specific computational analysis for the formation or reaction of this compound appears to have been published. Such a study would be valuable for understanding the stability of potential intermediates, the energy barriers associated with bond formation, and the factors governing stereochemical outcomes. For example, DFT calculations on the Dieckmann condensation leading to this compound could clarify the relative energies of transition states for the formation of different stereoisomers.

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

There are no specific kinetic studies reported for the synthesis of this compound. For related reactions like the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have identified the elimination of a hydroxide (B78521) ion from an intermediate as the rate-determining step. acs.org In the context of a potential Dieckmann condensation to form this compound, the rate-limiting step could be the initial deprotonation to form the enolate or the subsequent intramolecular cyclization. Without experimental data, the reaction orders with respect to the starting materials and any catalysts remain undetermined.

Kinetic resolution, a technique that relies on the differential reaction rates of enantiomers, has been successfully applied to N-Boc-2-arylpiperidines, indicating that kinetic principles can be effectively used to control stereochemistry in these systems. whiterose.ac.uk

Understanding Regioselectivity and Stereoselectivity Control Mechanisms

The synthesis of this compound involves controlling both regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms). The compound has a stereocenter at the C-2 position.

Regioselectivity: In a Dieckmann condensation approach, regioselectivity is inherently controlled by the structure of the starting amino diester, which dictates the formation of the six-membered piperidinone ring. libretexts.org If the ethyl group is introduced by alkylation of an enolate of 1-Boc-3-piperidone, regioselectivity becomes a key challenge, as alkylation could potentially occur at either the C-2 or C-4 position. The choice of reaction conditions, such as the base and solvent, would be critical in directing the alkylation to the desired C-2 position.

Stereoselectivity: Achieving stereocontrol to form a specific enantiomer of this compound would likely require an asymmetric synthesis strategy. This could involve the use of chiral catalysts or chiral auxiliaries. For instance, asymmetric copper-catalyzed cyclization has been used to synthesize chiral 2,3-disubstituted piperidines with excellent enantioselective control. nih.gov DFT calculations in such systems have revealed that noncovalent interactions between the substrate and the chiral catalyst are crucial for controlling the enantioselectivity. nih.gov Similarly, kinetic protonation or thermodynamic equilibration can be used to control the relative stereochemistry between substituents on the piperidine ring. nih.gov The rapid rotation of the N-Boc group, as observed in related systems, is an important factor to consider in the stereochemical analysis of reactions involving N-Boc-piperidines. acs.org

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Boc-2-ethyl-3-piperidinone. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to establish the compound's constitution by mapping out proton and carbon environments and their connectivities.

For stereochemical and conformational analysis, advanced NMR methods are critical. The piperidine (B6355638) ring can exist in various conformations, such as chair, boat, or twist-boat, which are often in dynamic equilibrium. The bulky tert-butyloxycarbonyl (Boc) group significantly influences this equilibrium. Temperature-dependent NMR studies can reveal the presence of different conformers. researchgate.net

The relative stereochemistry at the C2 position, where the ethyl group is attached, can be determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). NOE correlations are observed between protons that are close in space, irrespective of their bonding connections. For instance, spatial proximity between the methine proton at C2 and specific protons on the piperidine ring would help in assigning its axial or equatorial orientation in the dominant chair conformation. mdpi.com The coupling constants (J-values) between adjacent protons, particularly H2 and the protons at C4, also provide crucial information about dihedral angles and thus the ring's conformation and substituent orientation. iastate.edu

Table 1: Illustrative ¹H NMR Data for this compound This table is based on expected chemical shifts and coupling constants for the proposed structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H2 | ~2.8 - 3.0 | m | - | CH-CH₂CH₃ |

| H4 | ~2.4 - 2.6 | m | - | CH₂ adjacent to C=O |

| H5 | ~1.8 - 2.0 | m | - | Piperidine ring CH₂ |

| H6 | ~3.2 - 3.8 | m | - | Piperidine ring CH₂-N |

| Ethyl-CH₂ | ~1.5 - 1.7 | m | ~7.5 | CH₂ of ethyl group |

| Ethyl-CH₃ | ~0.9 - 1.1 | t | ~7.5 | CH₃ of ethyl group |

| Boc-(CH₃)₃ | ~1.47 | s | - | tert-butyl group |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, allowing for the accurate determination of the molecular mass.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to confirm the presence of key structural motifs. chemguide.co.uk The fragmentation of this compound is expected to proceed through several predictable pathways, including:

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the entire tert-butyloxycarbonyl group or parts of it. This can occur via cleavage to lose isobutylene (B52900) (56 Da) and carbon dioxide (44 Da).

Loss of the tert-butyl group: Cleavage can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a carbamate-related ion.

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a characteristic fragmentation for ketones. libretexts.org This could involve the loss of the ethyl group (29 Da) or cleavage of the C2-C3 bond within the ring.

Ring cleavage: The piperidinone ring itself can undergo fragmentation, leading to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₂₁NO₃, MW: 227.30) This table presents plausible m/z values for key fragments under positive ionization.

| m/z Value | Proposed Fragment | Description |

| 228.16 | [M+H]⁺ | Protonated molecular ion |

| 172.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 128.07 | [M+H - C₅H₉O₂]⁺ | Loss of the complete Boc group |

| 198.15 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 170.12 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. cardiff.ac.uk These two techniques provide complementary information based on different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov

Key expected vibrational modes for this compound include:

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are anticipated. The ketone carbonyl within the piperidine ring typically appears in the range of 1710-1730 cm⁻¹. The carbamate (B1207046) carbonyl of the Boc group is expected at a lower frequency, around 1680-1700 cm⁻¹, due to electron donation from the nitrogen atom.

C-H Stretching: Vibrations corresponding to the sp³ C-H bonds of the ethyl group and the piperidine ring are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond in the carbamate and the piperidine ring will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table outlines the expected wavenumber ranges for the primary functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Ketone C=O | Stretch | ~1710 - 1730 | Strong in IR |

| Carbamate C=O | Stretch | ~1680 - 1700 | Strong in IR |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Strong in IR & Raman |

| C-N | Stretch | ~1200 - 1350 | IR & Raman |

| C-O (Ester-like) | Stretch | ~1150 - 1250 | Strong in IR |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided a suitable single crystal can be grown. ed.ac.uk This technique provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice. soton.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. For this compound, this analysis would:

Confirm the connectivity of all atoms.

Establish the relative stereochemistry, showing the orientation of the ethyl group relative to the piperidinone ring.

Determine the preferred conformation of the piperidine ring in the solid state.

If a chiral resolving agent is used or if the compound crystallizes in a non-centrosymmetric space group, the absolute configuration (R or S) at the C2 stereocenter can be determined. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers (R and S). Chiral chromatography is the primary method used to separate these enantiomers and to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net

The technique utilizes a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

The assessment involves:

Developing a separation method using a suitable chiral column and mobile phase.

Injecting the sample and recording the chromatogram.

Identifying the peaks corresponding to each enantiomer, often by comparing with a racemic standard.

Calculating the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

This method is crucial for quality control in asymmetric synthesis, ensuring that the desired enantiomer is produced with high selectivity.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not presently available. While computational chemistry is a powerful tool for elucidating the properties of molecules, it appears that this particular substituted piperidinone has not yet been the subject of in-depth investigation using quantum chemical calculations, molecular dynamics simulations, or reaction mechanism modeling.

The field of computational chemistry regularly employs methods such as Density Functional Theory (DFT) and ab initio calculations to explore the fundamental aspects of molecular structure and reactivity. These techniques are instrumental in optimizing molecular geometries to determine the most stable three-dimensional arrangements of atoms and in analyzing the conformational preferences of flexible molecules like the piperidine ring. Furthermore, electronic structure analysis, including the examination of molecular orbitals and charge distribution, provides deep insights into a compound's potential reactivity and spectroscopic behavior. However, specific data on these aspects for this compound, including predicted spectroscopic properties, are absent from the current body of published research.

Similarly, molecular dynamics simulations, which are used to map the conformational landscapes and intermolecular interactions of molecules over time, have not been reported for this compound. Such simulations would be invaluable for understanding its behavior in different environments and its potential interactions with biological macromolecules.

Finally, the modeling of reaction mechanisms, including the calculation of energy barriers for bond formation and cleavage, is a key area of computational chemistry that helps in predicting the reactivity and synthetic pathways of a compound. Regrettably, no such computational predictions or mechanistic studies for this compound could be located.

While computational studies have been conducted on various other piperidine derivatives, the strict focus on this compound as per the user's request prevents the inclusion of data from related but distinct molecules. The scientific community has yet to publish research that would populate the detailed computational and theoretical framework requested. Therefore, a detailed article on the computational chemistry and theoretical studies of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Modeling and Computational Prediction of Reactivity

Solvation Effects in Reaction Pathways

The solvent environment plays a critical role in influencing the reaction pathways of 1-Boc-2-ethyl-3-piperidinone, affecting both the thermodynamics and kinetics of a given transformation. Computational chemistry provides powerful tools to dissect these complex solvent-solute interactions, offering insights into how the choice of solvent can steer reaction mechanisms, stabilize transition states, and ultimately determine product distributions. The study of solvation effects is broadly approached through two main computational models: implicit and explicit solvation.

Implicit Solvation Models (Continuum Models):

Implicit or continuum solvation models treat the solvent as a continuous medium with averaged properties, such as the dielectric constant. fiveable.me This approach is computationally efficient and provides a good representation of bulk solvent effects. fiveable.mewikipedia.org In the context of this compound, these models can be used to understand how the polarity of a solvent influences reactions. For instance, in a reaction involving a polar or charged transition state, a solvent with a high dielectric constant would be expected to provide greater stabilization compared to a nonpolar solvent. This stabilization lowers the activation energy and accelerates the reaction rate.

Several implicit solvation models are commonly employed, each with its own set of algorithms and parameterizations:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction energies based on the polarization of the solvent by the solute's charge distribution. fiveable.me

Conductor-like Screening Model (COSMO): COSMO treats the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the electrostatic potential at the cavity surface. fiveable.me

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that provides accurate solvation free energies for a wide range of solvents.

The application of these models to the reactions of this compound would allow for the systematic screening of various solvents to predict their effect on reaction outcomes. For example, in an acid-catalyzed enolization, the choice of solvent can significantly impact the stability of the resulting enol or enolate intermediate.

Interactive Data Table: Comparison of Implicit Solvation Models

| Model | Key Feature | Typical Application | Computational Cost |

| PCM | Creates a detailed solute-shaped cavity. | Calculating solvation free energies. | Moderate |

| COSMO | Treats solvent as a conductor-like medium. | Predicting solvent effects on reaction barriers. | Moderate |

| SMD | Universal model for many solvents. | High-throughput screening of solvents. | Low to Moderate |

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic picture by representing individual solvent molecules and their specific interactions with the solute. wikipedia.orgfiveable.me This approach is crucial for understanding reactions where specific solvent-solute interactions, such as hydrogen bonding, play a dominant role. fiveable.me For this compound, the carbonyl group and the Boc-protecting group are potential sites for hydrogen bonding with protic solvents like water or alcohols.

These specific interactions can have a profound effect on the reaction mechanism. For example, a protic solvent molecule could act as a proton shuttle in a tautomerization reaction, thereby lowering the activation barrier through a mechanism unavailable in an aprotic solvent.

Hybrid Solvation Models (QM/MM):

To balance computational cost and accuracy, hybrid models, often referred to as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be employed. wikipedia.orgfiveable.me In this approach, the reacting species (this compound and immediate reactants) and a few key solvent molecules in the first solvation shell are treated with a high level of quantum mechanical theory. fiveable.me The rest of the solvent is modeled using less computationally demanding molecular mechanics force fields. fiveable.me This allows for the detailed study of specific solvent interactions while still accounting for the bulk solvent environment.

Detailed Research Findings from Analogous Systems:

While specific computational studies on the solvation effects in reaction pathways of this compound are not extensively documented, research on similar cyclic ketones and piperidine (B6355638) derivatives provides valuable insights. For instance, studies on the kinetics of reactions involving substituted piperidines have shown that the reaction rates can be significantly influenced by the dielectric constant and polarity of the solvent. ajgreenchem.comajgreenchem.com In some cases, a less polar solvent like ethanol (B145695) has been shown to accelerate reaction rates compared to a more polar solvent like methanol, highlighting the complex interplay of factors beyond simple dielectric effects. ajgreenchem.comajgreenchem.com

Computational studies on the thionation of carbonyl compounds have indicated that while the reaction is only slightly influenced by the polarity of the solvent, stabilizing electrostatic interactions in the initial stages of the reaction are present. unict.it Furthermore, theoretical investigations into reactions of cyclic ketones often highlight the importance of the solvent in tautomeric equilibria, such as the keto-enol equilibrium, which is a critical step in many reactions at the alpha-carbon. sapub.org

The theoretical study of solvation effects in the reaction pathways of this compound is a multifaceted endeavor. The choice of computational model depends on the specific reaction being investigated and the level of detail required. Implicit models offer a rapid way to assess the influence of bulk solvent properties, while explicit and hybrid models are necessary for dissecting the role of specific solvent-solute interactions. Future computational studies on this molecule will likely leverage these approaches to provide a deeper understanding of its reactivity in different solvent environments.

Applications of 1 Boc 2 Ethyl 3 Piperidinone As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceuticals. nih.govresearchgate.net As a functionalized piperidinone, 1-Boc-2-ethyl-3-piperidinone serves as a direct precursor to a variety of substituted and polycyclic heterocyclic systems.

The carbonyl group at the C3 position is the primary site for synthetic elaboration, enabling the introduction of diverse substituents. Standard ketone chemistries can be applied to generate a range of 2,3-disubstituted piperidine derivatives. The existing ethyl group at the C2 position introduces a layer of stereochemical control, often leading to the formation of one diastereomer in preference to the other.

Key transformations for creating substituted piperidines from this intermediate include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields 3-amino-2-ethylpiperidine derivatives. This reaction is fundamental for installing nitrogen-containing side chains.

Carbon-Carbon Bond Formation: The ketone can react with various carbon nucleophiles. For instance, Wittig-type reactions can introduce alkylidene substituents at the C3 position, while aldol (B89426) condensations can be used to form larger structures.

Alkylation: The carbon alpha to the carbonyl (C4) can be deprotonated and alkylated to introduce substituents at that position, although this may compete with reactions at the C2 position depending on the reaction conditions.

The diastereoselectivity of these reactions is influenced by the steric hindrance and electronic nature of the C2-ethyl group, which directs the approach of incoming reagents.

Table 1: Examples of Synthetic Transformations for Substituted Piperidine Synthesis

| Reaction Type | Reagents | Product Type |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 1-Boc-3-(dialkylamino)-2-ethylpiperidine |

| Wittig Reaction | Ph₃P=CHR³ | 1-Boc-2-ethyl-3-alkylidenepiperidine |

| Grignard Addition | R⁴MgBr | 1-Boc-2-ethyl-3-hydroxy-3-alkylpiperidine |

This compound is also a precursor for constructing more complex bicyclic and polycyclic frameworks. These structures are often synthesized through intramolecular reactions where functional groups are first appended to the piperidinone core and subsequently cyclized.

For example, a side chain introduced via alkylation or acylation can be designed to react with the ketone or another part of the piperidine ring to form a new fused ring. Methodologies such as intramolecular aldol or Claisen condensations, and ring-closing metathesis (RCM) on appropriately functionalized derivatives are common strategies. nih.gov The synthesis of fused bicyclic systems with a nitrogen atom at the bridgehead, such as indolizidines and quinolizidines, often relies on the cyclization of piperidine-based precursors. The defined stereochemistry of the 2-ethyl-3-piperidinone scaffold can be used to control the stereochemical outcome of these complex cyclizations.

Building Block in Chiral Compound Synthesis

The inherent chirality of this compound, stemming from the ethyl group at the C2 position, makes it an excellent starting material for asymmetric synthesis. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection.

The primary application in this context is the diastereoselective reduction of the C3-ketone. The approach of a hydride reagent is sterically influenced by the adjacent ethyl group. Depending on the reducing agent and conditions, either the syn or anti alcohol diastereomer can be selectively formed. For example, sterically bulky reducing agents (e.g., L-Selectride) are expected to approach from the face opposite the ethyl group, leading to one diastereomer, while smaller reagents (e.g., sodium borohydride) may show less selectivity or favor the opposite diastereomer. This control over the relative stereochemistry between the C2 and C3 positions is crucial for building molecules with multiple, well-defined stereocenters. nih.gov

The diastereoselective transformations of the ketone functionality lead directly to valuable chiral building blocks, namely chiral amines and alcohols. researchgate.netnih.gov These compounds are frequently used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

Chiral Alcohols: Diastereoselective reduction of the ketone yields (2R,3S)- or (2R,3R)-1-Boc-2-ethyl-3-hydroxypiperidine (assuming a starting (R)-configuration at C2). These chiral alcohols are versatile intermediates that can be used in further synthetic steps, such as etherification, esterification, or as directing groups for other reactions. The asymmetric reduction of the parent compound, 1-Boc-3-piperidinone, is a well-established method for producing chiral 3-hydroxypiperidine, a key intermediate for several drugs. researchgate.net The presence of the C2-ethyl group in the target compound allows for the synthesis of more complex, diastereomerically pure alcohol derivatives.

Chiral Amines: Similarly, diastereoselective reductive amination of the ketone provides access to the corresponding diastereomers of 1-Boc-3-amino-2-ethylpiperidine. These chiral diamine precursors are important scaffolds in medicinal chemistry, often found in ligands for receptors and enzymes.

Table 2: Diastereoselective Synthesis of Chiral Intermediates

| Transformation | Reagent Example | Product | Key Feature |

| Diastereoselective Reduction | L-Selectride | syn-1-Boc-2-ethyl-3-hydroxypiperidine | Formation of chiral alcohol |

| Diastereoselective Reductive Amination | Benzylamine, NaBH(OAc)₃ | syn-1-Boc-3-(benzylamino)-2-ethylpiperidine | Formation of chiral amine |

Integration into Complex Natural Product and Analogue Architectures

The 2,3-disubstituted piperidine motif is a core component of many alkaloids and complex pharmaceutical agents. nih.govnih.gov While specific total syntheses employing this compound are not broadly documented in readily available literature, its structure represents a key fragment for the synthesis of such molecules. Chiral 2-substituted piperidinone derivatives are known to be versatile intermediates for constructing polyfunctional piperidine-based compounds and have been used in the asymmetric synthesis of natural alkaloids like indolizidine 209D. rsc.org

The synthetic utility of this building block lies in its ability to provide a rapid and stereocontrolled entry into the 2,3-disubstituted piperidine core. This allows for the efficient synthesis of analogues of natural products for structure-activity relationship (SAR) studies. By modifying the substituents and their stereochemistry, chemists can fine-tune the biological activity of a target molecule. Therefore, this compound is a strategic starting material for medicinal chemistry programs aimed at developing novel therapeutics based on the piperidine scaffold.

Information Not Available

After conducting a thorough search for scholarly articles and research data, no specific information was found regarding the use of the chemical compound This compound in the development of novel synthetic methodologies.

The search focused on identifying studies where this particular piperidinone scaffold serves as a foundational element for creating new chemical reactions, catalytic processes, or asymmetric synthesis strategies. Despite targeted queries, the available scientific literature does not appear to contain research that explicitly details the application of this compound for these purposes.

Consequently, it is not possible to generate the requested article on the "Development of Novel Synthetic Methodologies Utilizing the Piperidinone Scaffold" for this specific compound.

Future Research Directions and Unaddressed Challenges

Exploration of More Efficient and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in the synthesis of complex molecules is the development of environmentally benign and economically viable processes. Future research should prioritize the discovery of new synthetic routes to 1-Boc-2-ethyl-3-piperidinone and its derivatives that exhibit high atom economy, minimizing waste and maximizing the incorporation of all reactant atoms into the final product. jocpr.comprimescholars.com

Current synthetic strategies often involve multi-step sequences that may generate significant waste. nih.gov Alternative approaches that could be explored include:

Catalytic C-H Activation/Functionalization: Direct functionalization of the piperidine (B6355638) ring would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Biocatalytic Methods: The use of enzymes could offer highly selective and environmentally friendly routes to chiral piperidinone derivatives under mild reaction conditions.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and purification efforts. nih.gov |

| Biocatalysis | High stereoselectivity, mild and sustainable reaction conditions. |

Investigation of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the ketone functionality and the enolizable protons at the C2 and C4 positions. A deeper understanding of its reactivity could unlock new pathways to a wider range of functionalized piperidine derivatives. Future investigations should focus on:

Reactions at the C4 Position: Exploring selective functionalization at the C4 position to introduce further diversity into the piperidine scaffold.

Novel Cyclization Reactions: Utilizing the existing functionalities to construct fused or spirocyclic piperidine systems, which are of increasing interest in drug discovery. researchgate.net

Ring-Opening and Rearrangement Reactions: Investigating controlled ring-opening or rearrangement reactions to access other heterocyclic systems.

Development of Advanced Stereoselective Methodologies for Diverse Derivatives